![molecular formula C12H13N5 B009747 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine CAS No. 103139-94-2](/img/structure/B9747.png)
3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine
Overview
Description
3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C12H13N5 and its molecular weight is 227.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine (commonly referred to as 7,8-DiMeIQx) is a heterocyclic aromatic amine (HAA) that has garnered attention due to its mutagenic and carcinogenic properties. This compound is formed during the cooking of meat and is associated with increased cancer risk, particularly in relation to colorectal and lung cancers. This article explores the biological activity of 7,8-DiMeIQx, including its mechanisms of action, mutagenicity, and carcinogenic potential based on a review of diverse scientific literature.
7,8-DiMeIQx has the following chemical characteristics:
- Chemical Formula : C₁₁H₁₃N₃
- CAS Number : 103139-94-2
The biological activity of 7,8-DiMeIQx primarily involves its interaction with DNA and cellular components. The compound is known to form DNA adducts, which can lead to mutations during DNA replication. The mutagenicity of 7,8-DiMeIQx has been demonstrated in various assays:
- Ames Test : In studies using Salmonella typhimurium strains TA98 and TA100, 7,8-DiMeIQx induced significant revertant colonies at doses as low as 1 microgram .
- DNA Adduct Formation : Upon metabolic activation by cytochrome P450 enzymes, the compound forms reactive intermediates that bind to DNA, leading to mutations .
Carcinogenicity Studies
Research indicates that 7,8-DiMeIQx exhibits strong carcinogenic potential in animal models:
- Mouse Studies : In a study involving B6C3F1 mice treated with varying doses of 7,8-DiMeIQx, a significant increase in liver tumors was observed. Specifically, the incidence of hepatocellular adenomas was markedly higher in treated groups compared to controls .
- Rat Studies : Fischer 344 rats administered with 80 mg/kg bw of 7,8-DiMeIQx showed an increased number of GST-P positive foci in the liver when subjected to subsequent carcinogenic treatments .
Biological Activity Overview
Case Studies
- Colorectal Cancer Risk : A study correlating meat consumption with cancer risk found that high intake of HAAs like 7,8-DiMeIQx significantly increased the risk of colorectal cancer among participants .
- Lung Cancer Associations : Research indicated that processed meat consumption containing HAAs was linked to elevated lung cancer risks. The mutagenic properties of compounds like 7,8-DiMeIQx were highlighted as contributing factors .
Scientific Research Applications
Chemistry
3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution, making it valuable in synthetic organic chemistry.
Reaction Type | Description |
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Oxidation | Can be oxidized to form quinoxaline derivatives using agents like potassium permanganate. |
Reduction | Reduced to different amine derivatives using sodium borohydride. |
Substitution | Undergoes substitution reactions at the amino group with reagents like alkyl halides. |
Biology
The compound is extensively studied for its mutagenic and carcinogenic properties. It is particularly relevant in food safety research due to its formation during the cooking of meats at high temperatures. The mechanisms through which it exerts its effects include:
- DNA Interaction: 4,8-DiMeIQx forms DNA adducts which can lead to mutations.
- Biochemical Pathways: It is metabolized by cytochrome P450 enzymes (specifically CYP1A2), leading to activation and subsequent harmful interactions with cellular components.
Medicine
Research into the potential therapeutic applications of this compound is ongoing. Its mutagenic characteristics make it a subject of interest in cancer research. Understanding how this compound interacts with biological systems can provide insights into cancer prevention and treatment strategies.
Industry
In industrial applications, this compound is utilized in the development of chemical products such as dyes and pharmaceuticals. Its properties allow for its incorporation into various formulations where specific reactivity or biological activity is desired.
Case Studies and Research Findings
-
Food Safety Studies:
- Research has shown that high-temperature cooking methods can significantly increase the levels of heterocyclic amines like 4,8-DiMeIQx in cooked meats. Studies published in journals such as Mutation Research have documented the correlation between dietary intake of these compounds and increased cancer risk in humans.
-
Toxicological Assessments:
- Various toxicological studies have assessed the mutagenic potential of this compound using bacterial assays (e.g., Ames test), revealing its capacity to induce mutations.
-
Pharmacokinetic Studies:
- Investigations into the pharmacokinetics of this compound have demonstrated its activation through metabolic pathways involving cytochrome P450 enzymes, highlighting its relevance in toxicology and pharmacology.
Properties
IUPAC Name |
3,5,8-trimethylimidazo[4,5-f]quinoxalin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-6-4-8-10(16-12(13)17(8)3)11-9(6)14-5-7(2)15-11/h4-5H,1-3H3,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOIUAKTSVFOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=NC(=CN=C13)C)N=C(N2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145668 | |
Record name | 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103139-94-2 | |
Record name | 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103139942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,8-Trimethylimidazo(4,5-f)quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL MEIQX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201ZX05138 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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